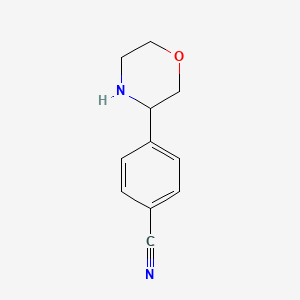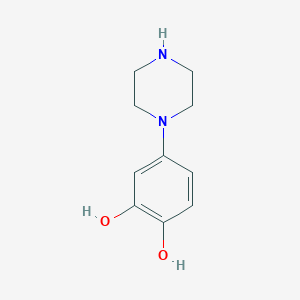
1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydrazinyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazole intermediate.
Addition of the hydrazinyl group: This can be done through the reaction of the pyrazole intermediate with hydrazine or a hydrazine derivative.
Formation of the carbonitrile group: This step typically involves the reaction of the intermediate with a suitable nitrile source under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-5-hydrazinyl-3-methyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
Indole derivatives: Compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Fluorinated pyrazoles: Compounds with potential anti-cancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10FN5 |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-hydrazinyl-3-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H10FN5/c1-7-10(6-13)11(15-14)17(16-7)9-4-2-8(12)3-5-9/h2-5,15H,14H2,1H3 |
InChI Key |
SPYUWFKGCXUDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C#N)NN)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















